![molecular formula C11H8FNO3 B177532 Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 19271-19-3](/img/structure/B177532.png)
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
“Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8FNO3 . It is a quinolone derivative with a methyl ester group .
Synthesis Analysis
The synthesis of fluoroquinolones, including “Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate”, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been discussed in the literature .Molecular Structure Analysis
The molecular structure of “Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate” includes a quinolone skeleton with a fluorine atom at the C-6 position and a methyl ester group .Scientific Research Applications
Synthesis and Antimicrobial Properties
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and related compounds have been studied extensively for their synthesis methods and antimicrobial properties. This compound is a variant of the broader class of 1,4-dihydroquinoline derivatives, which are noted for their broad antibacterial activity. Notably, these compounds have shown effectiveness in experimental infections, suggesting their potential in addressing systemic infections (Goueffon et al., 1981). Additionally, the synthesis of certain fluoroquinolone-based 4-thiazolidinones from 1,4-dihydroquinoline derivatives has been explored, highlighting their potential in creating novel antibacterial and antifungal agents (Patel & Patel, 2010).
Antitubercular Activity
Research has also delved into the antitubercular properties of compounds synthesized from 6-fluoro-1,4-dihydroquinoline derivatives. These studies are significant as they contribute to the ongoing search for effective treatments against tuberculosis, a major global health concern (Ukrainets et al., 2006).
Synthetic Routes and Intermediates
The development of synthetic routes for various quinolone antibiotics, using compounds such as Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate as intermediates, is another area of research. These synthetic methods are crucial for the production of antibiotics and other pharmacologically relevant compounds (Hong et al., 2006).
Photochemical Studies
Photochemical behaviors of fluoroquinolones, including derivatives of 1,4-dihydroquinoline, have been investigated. These studies are important in understanding the stability and degradation processes of these compounds, which can influence their efficacy and shelf life (Mella, Fasani, & Albini, 2001).
Structure-Activity Relationships
Extensive research has been conducted to elucidate the structure-activity relationships of fluoroquinolones. These studies aim to determine how various structural modifications of compounds like Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate affect their biological activity, especially their antibacterial properties (Charushin et al., 2014).
Mechanism of Action
Target of Action
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a derivative of fluoroquinolones . Fluoroquinolones are known to primarily target bacterial DNA-gyrase , an enzyme critical for bacterial DNA replication. By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, thereby exerting their antibacterial effects .
Mode of Action
The compound interacts with its target, the bacterial DNA-gyrase, by binding to it and inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the bacteria are unable to replicate and proliferate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA-gyrase, the compound disrupts the process of DNA supercoiling, which is essential for the separation of DNA strands during replication . This disruption leads to the cessation of bacterial growth and proliferation.
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in the body . They are metabolized in the liver and excreted via the kidneys
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By preventing the supercoiling of bacterial DNA, the compound effectively halts DNA replication, thereby stopping the growth of the bacterial population .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, pH levels can affect the compound’s solubility and stability. Moreover, the presence of other compounds or drugs can potentially lead to interactions, affecting the compound’s efficacy
properties
IUPAC Name |
methyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESDSRIEDPEFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464396 | |
Record name | methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
CAS RN |
19271-19-3 | |
Record name | methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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